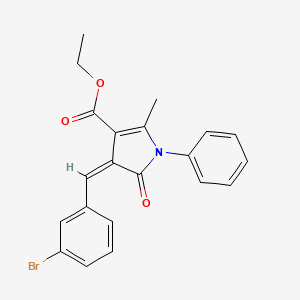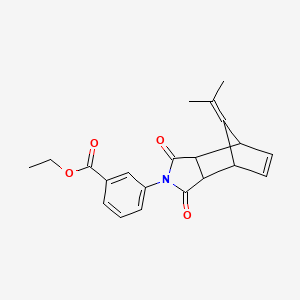![molecular formula C25H26N4O3S B11643023 (6Z)-2-butyl-5-imino-6-{4-[2-(3-methylphenoxy)ethoxy]benzylidene}-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11643023.png)
(6Z)-2-butyl-5-imino-6-{4-[2-(3-methylphenoxy)ethoxy]benzylidene}-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(6Z)-2-butil-5-imino-6-{4-[2-(3-metilfenoxi)etoxi]bencilideno}-5,6-dihidro-7H-[1,3,4]tiadiazolo[3,2-a]pirimidin-7-ona es un compuesto orgánico complejo que pertenece a la clase de las tiadiazolo[3,2-a]pirimidinas. Este compuesto se caracteriza por su estructura única, que incluye un grupo butilo, un grupo imino y una porción bencilideno.
Métodos De Preparación
La síntesis de (6Z)-2-butil-5-imino-6-{4-[2-(3-metilfenoxi)etoxi]bencilideno}-5,6-dihidro-7H-[1,3,4]tiadiazolo[3,2-a]pirimidin-7-ona implica múltiples pasos y condiciones de reacción específicas. La ruta sintética generalmente comienza con la preparación del núcleo de tiadiazolo[3,2-a]pirimidina, seguido de la introducción de los grupos butilo, imino y bencilideno. Los métodos de producción industrial pueden involucrar la optimización de estos pasos para lograr mayores rendimientos y pureza.
Análisis De Reacciones Químicas
Este compuesto experimenta varios tipos de reacciones químicas, incluyendo:
Oxidación: Se puede oxidar bajo condiciones específicas para formar los óxidos correspondientes.
Reducción: Las reacciones de reducción pueden convertirlo en diferentes formas reducidas.
Sustitución: El compuesto puede sufrir reacciones de sustitución donde uno o más grupos son reemplazados por otros grupos funcionales. Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el peróxido de hidrógeno, agentes reductores como el borohidruro de sodio y varios catalizadores. Los principales productos formados dependen de las condiciones de reacción específicas y los reactivos utilizados.
Aplicaciones Científicas De Investigación
Química: Como bloque de construcción para sintetizar moléculas más complejas.
Biología: Investigando sus interacciones con macromoléculas biológicas.
Medicina: Explorando su potencial como agente terapéutico para diversas enfermedades.
Industria: Posible uso en el desarrollo de nuevos materiales y procesos químicos.
Mecanismo De Acción
El mecanismo por el cual este compuesto ejerce sus efectos implica interacciones con objetivos moleculares y vías específicas. Puede unirse a ciertas enzimas o receptores, modulando su actividad y dando lugar a diversos efectos biológicos. Los objetivos moleculares y vías exactas pueden variar dependiendo de la aplicación específica y el contexto.
Comparación Con Compuestos Similares
En comparación con compuestos similares, (6Z)-2-butil-5-imino-6-{4-[2-(3-metilfenoxi)etoxi]bencilideno}-5,6-dihidro-7H-[1,3,4]tiadiazolo[3,2-a]pirimidin-7-ona destaca por sus características estructurales únicas y aplicaciones potenciales. Los compuestos similares incluyen otras tiadiazolo[3,2-a]pirimidinas y compuestos heterocíclicos relacionados. La singularidad de este compuesto radica en sus grupos funcionales específicos y las propiedades resultantes.
Propiedades
Fórmula molecular |
C25H26N4O3S |
|---|---|
Peso molecular |
462.6 g/mol |
Nombre IUPAC |
(6Z)-2-butyl-5-imino-6-[[4-[2-(3-methylphenoxy)ethoxy]phenyl]methylidene]-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one |
InChI |
InChI=1S/C25H26N4O3S/c1-3-4-8-22-28-29-23(26)21(24(30)27-25(29)33-22)16-18-9-11-19(12-10-18)31-13-14-32-20-7-5-6-17(2)15-20/h5-7,9-12,15-16,26H,3-4,8,13-14H2,1-2H3/b21-16-,26-23? |
Clave InChI |
SAJGBMFURHKLMY-BRDBGPSPSA-N |
SMILES isomérico |
CCCCC1=NN2C(=N)/C(=C/C3=CC=C(C=C3)OCCOC4=CC=CC(=C4)C)/C(=O)N=C2S1 |
SMILES canónico |
CCCCC1=NN2C(=N)C(=CC3=CC=C(C=C3)OCCOC4=CC=CC(=C4)C)C(=O)N=C2S1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-(5-{[2-(3-aminophenyl)-1H-benzimidazol-6-yl]oxy}-1H-benzimidazol-2-yl)aniline](/img/structure/B11642941.png)
![4,6-dimethyl-2-oxo-1-{[(3Z)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]amino}-1,2-dihydropyridine-3-carbonitrile](/img/structure/B11642963.png)
![4-Chloro-2,2-dimethyl-2,3-dihydro-1H-benzo[f]isoindolium](/img/structure/B11642967.png)
![N-(3-chlorophenyl)-2-({3-cyano-5-oxo-4-[2-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydroquinolin-2-yl}sulfanyl)acetamide](/img/structure/B11642971.png)
![3-(2-methylprop-2-en-1-yl)-2-(propylsulfanyl)-3H-spiro[benzo[h]quinazoline-5,1'-cyclopentan]-4(6H)-one](/img/structure/B11642973.png)

![Ethyl 6'-[(2-butoxy-2-oxoethyl)sulfanyl]-5'-cyano-2'-phenyl-1',4'-dihydro-3,4'-bipyridine-3'-carboxylate](/img/structure/B11642987.png)
![N,N,2-trimethyl-5-{4-[(4-methylphenyl)amino]phthalazin-1-yl}benzenesulfonamide](/img/structure/B11642993.png)
![3-methyl-N-{[2-(2-methylphenyl)-1,3-benzoxazol-5-yl]carbamothioyl}-1-benzofuran-2-carboxamide](/img/structure/B11643003.png)
![4-[(4-Methylbenzyl)sulfanyl]-6,7-dihydro-5h-cyclopenta[4,5]thieno[2,3-d]pyrimidine](/img/structure/B11643005.png)
![[2-(3-methoxyphenyl)-1,3-dioxo-1,2,3,3a,7,7a-hexahydro-4H-4,7-epoxyisoindol-4-yl]methanediyl diacetate](/img/structure/B11643008.png)
![(6Z)-2-butyl-6-{4-[2-(3,5-dimethylphenoxy)ethoxy]-3-methoxybenzylidene}-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11643010.png)
![10-Phenyl-1,3,4,10a-tetraaza-cyclopenta[b]fluoren-9-one](/img/structure/B11643031.png)

